
4,7,8-Trichloro-2-phenylquinoline
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Overview
Description
4,7,8-Trichloro-2-phenylquinoline is a chemical compound with the molecular formula C15H8Cl3N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trichloro-2-phenylquinoline can be achieved through various methods. One common approach involves the reaction of 2-phenylquinoline with chlorine in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective chlorination at the 4, 7, and 8 positions of the quinoline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4,7,8-Trichloro-2-phenylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline derivatives with different oxidation states .
Scientific Research Applications
Medicinal Chemistry
4,7,8-Trichloro-2-phenylquinoline has been investigated for its potential as an antimicrobial agent and antitumor compound. Its structural features allow it to act as a scaffold for the development of new therapeutic agents targeting various diseases.
Case Study: Antimicrobial Activity
- A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The compound was shown to inhibit specific enzymes involved in bacterial metabolism, leading to cell death .
Biological Research
In biological research, this compound has been utilized to study enzyme inhibition mechanisms and interactions with biological targets. Its ability to bind to specific enzymes or receptors can inhibit enzymatic activity or alter cellular pathways.
Case Study: Enzyme Inhibition
- Research indicated that this compound acts as an inhibitor of certain enzymes involved in the metabolic pathways of pathogens such as Leishmania. The compound demonstrated a dose-dependent inhibition of promastigote proliferation in vitro .
Industrial Chemistry
The compound is also applied in industrial chemistry for the synthesis of dyes and pigments. Its chlorinated structure contributes to its utility in creating colorants with specific properties.
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 4,7,8-Trichloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: A non-chlorinated derivative of quinoline with similar structural features.
4,7-Dichloroquinoline: A quinoline derivative with two chlorine atoms at the 4 and 7 positions.
8-Chloroquinoline: A quinoline derivative with a single chlorine atom at the 8 position.
Uniqueness
4,7,8-Trichloro-2-phenylquinoline is unique due to the presence of three chlorine atoms at specific positions on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Biological Activity
4,7,8-Trichloro-2-phenylquinoline is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal and biological research. Its structure features a quinoline core with three chlorine substituents and a phenyl group, which contributes to its unique chemical reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, cytotoxic effects, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C14H7Cl3N
- Molecular Weight : 301.57 g/mol
- Structure : The compound is characterized by a quinoline ring system with three chlorine atoms at positions 4, 7, and 8, along with a phenyl group at position 2.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes involved in cellular processes, which may contribute to its anticancer properties.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA and interfere with replication processes, leading to cytotoxic effects in cancer cells .
- Cell Signaling Pathways : It affects various signaling pathways associated with cell growth and apoptosis, making it a candidate for further investigation in cancer therapy.
Cytotoxicity Studies
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes findings from key studies:
Case Studies
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Anticancer Activity :
- In vitro studies revealed that the compound significantly inhibited the growth of human glioblastoma cells (U87-MG), suggesting its potential as an anticancer agent .
- A study demonstrated that treatment with this compound led to increased apoptosis rates in HeLa cells through mitochondrial pathway activation.
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Antibacterial Properties :
- The compound has also been evaluated for antibacterial activity. It showed promising results against gram-positive bacteria due to its ability to inhibit bacterial enzyme activity.
Research Applications
The compound's unique properties make it valuable in various research domains:
- Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting bacterial infections and cancer.
- Biological Research : Used in studies to explore the interactions of quinoline derivatives with biological targets.
- Industrial Chemistry : Functions as an intermediate in synthesizing other complex organic compounds used in industrial applications .
Properties
CAS No. |
1156271-47-4 |
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Molecular Formula |
C15H8Cl3N |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
4,7,8-trichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ZQGSYFBFTZAGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3Cl)Cl)C(=C2)Cl |
Origin of Product |
United States |
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